![molecular formula C22H24FN5O4S B4632036 N-{[4-ethyl-5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-3,4-dimethoxybenzamide](/img/structure/B4632036.png)
N-{[4-ethyl-5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-3,4-dimethoxybenzamide
Overview
Description
The chemical compound in focus is related to various studied compounds featuring complex structures including triazole rings, which are known for their versatility and presence in many bioactive molecules. Compounds with similar structural motifs have been synthesized and analyzed for different properties and potential applications, including pharmacological activities.
Synthesis Analysis
Synthesis of complex triazole derivatives often involves multi-step reactions, including cyclization, substitution, and condensation reactions. For instance, the synthesis of triazole-thione derivatives can be achieved by treating amino-triazole-thione with different aldehydes in the presence of a mild acid catalyst, producing compounds in good yields under specific conditions (Xu et al., 2006).
Molecular Structure Analysis
The molecular structure of triazole derivatives, including bond lengths, angles, and dihedral angles, can be determined through crystallography and computational methods. For example, studies have shown that triazole compounds can exhibit various hydrogen bonding patterns and supramolecular arrangements stabilizing the crystal structure (Dolzhenko et al., 2010).
Chemical Reactions and Properties
Triazole compounds participate in a range of chemical reactions, reflecting their reactivity towards nucleophiles and electrophiles. The presence of functional groups such as thioether or amido can influence their chemical behavior, including electrophilic substitutions and interactions with various reagents for further derivatization.
Physical Properties Analysis
The physical properties of triazole derivatives, including melting points, solubility, and crystallinity, are influenced by their molecular structure. For instance, the presence of substituents such as dimethoxybenzylidene can affect the compound's solubility and crystalline form, which are crucial for its application and processing (Nayak & Poojary, 2019).
Scientific Research Applications
π-Hole Tetrel Bonding Interactions
Research involving similar triazole derivatives has explored π-hole tetrel bonding interactions, which are crucial for understanding molecular self-assembly and recognition processes. These studies, such as the work on ethyl 2-triazolyl-2-oxoacetate derivatives by Ahmed et al. (2020), highlight the synthesis, spectroscopic, and X-ray characterization of triazole derivatives, providing a foundation for designing molecules with specific binding properties (Ahmed et al., 2020).
Antimicrobial Applications
The synthesis of fluorobenzamides containing thiazole and thiazolidine, which are promising as antimicrobial analogs, suggests potential antimicrobial applications for compounds with similar structures. Desai et al. (2013) synthesized 5-arylidene derivatives bearing a fluorine atom, demonstrating significant antimicrobial activity (Desai et al., 2013).
Antitumor Activity
The amino acid ester derivatives containing 5-fluorouracil have shown antitumor activity, as demonstrated by Xiong et al. (2009). This research suggests that molecules incorporating similar functional groups could be explored for their potential in cancer treatment (Xiong et al., 2009).
Synthesis and Characterization of Polyimides
Compounds with similar molecular frameworks have been investigated for the synthesis and characterization of novel aromatic polyimides, indicating their potential application in material science for developing high-performance polymers with desirable thermal and mechanical properties (Butt et al., 2005).
properties
IUPAC Name |
N-[[4-ethyl-5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-3,4-dimethoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN5O4S/c1-4-28-19(12-24-21(30)14-9-10-17(31-2)18(11-14)32-3)26-27-22(28)33-13-20(29)25-16-8-6-5-7-15(16)23/h5-11H,4,12-13H2,1-3H3,(H,24,30)(H,25,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKBLOOSRPDUNPS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC=CC=C2F)CNC(=O)C3=CC(=C(C=C3)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN5O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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